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Compound of Interest

Compound Name: Ethyl 3-bromo-2-methylbenzoate

Cat. No.: B171663 Get Quote

An In-depth Technical Guide to the Molecular Structure of Ethyl 3-bromo-2-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the molecular structure, properties,

and synthesis of Ethyl 3-bromo-2-methylbenzoate. Due to the limited availability of direct

experimental data for this specific isomer, this guide leverages data from closely related

analogs to predict its characteristics. Detailed experimental protocols for its synthesis via

Fischer esterification are presented, along with expected spectroscopic data to aid in its

identification and characterization. This document is intended to serve as a valuable resource

for researchers and professionals involved in organic synthesis and drug development.

Molecular Structure and Properties
Ethyl 3-bromo-2-methylbenzoate is an aromatic ester. Its structure consists of a benzene ring

substituted with an ethyl ester group at position 1, a methyl group at position 2, and a bromine

atom at position 3.

Chemical Structure
The chemical structure of Ethyl 3-bromo-2-methylbenzoate is presented below:

Caption: 2D structure of Ethyl 3-bromo-2-methylbenzoate.
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Physicochemical Properties
Quantitative data for Ethyl 3-bromo-2-methylbenzoate is not readily available. The following

table summarizes the computed properties based on its molecular formula, C₁₀H₁₁BrO₂.

Property Value

Molecular Formula C₁₀H₁₁BrO₂

Molecular Weight 243.10 g/mol

Exact Mass 241.99424 Da

Monoisotopic Mass 241.99424 Da

Topological Polar Surface Area 26.3 Å²

LogP (predicted) 3.2

Synthesis
Ethyl 3-bromo-2-methylbenzoate can be synthesized via the Fischer esterification of 3-

bromo-2-methylbenzoic acid with ethanol in the presence of an acid catalyst.

Synthesis Pathway
The following diagram illustrates the synthesis of Ethyl 3-bromo-2-methylbenzoate from 3-

bromo-2-methylbenzoic acid.

3-Bromo-2-methylbenzoic Acid

Ethyl 3-bromo-2-methylbenzoate

Fischer Esterification

Ethanol (Excess)

H₂SO₄ (catalyst)

Water+

Click to download full resolution via product page
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Caption: Synthesis of Ethyl 3-bromo-2-methylbenzoate.

Experimental Protocol: Fischer Esterification
This protocol is a general procedure and may require optimization.

Materials:

3-bromo-2-methylbenzoic acid

Anhydrous ethanol

Concentrated sulfuric acid

Saturated sodium bicarbonate solution

Saturated sodium chloride solution (brine)

Anhydrous magnesium sulfate or sodium sulfate

Diethyl ether or ethyl acetate

Round-bottom flask

Reflux condenser

Separatory funnel

Beakers and Erlenmeyer flasks

Rotary evaporator

Procedure:

In a round-bottom flask, dissolve 3-bromo-2-methylbenzoic acid (1.0 eq) in an excess of

anhydrous ethanol (e.g., 10-20 eq).

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the

solution while stirring.
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Attach a reflux condenser and heat the mixture to reflux. The reaction progress can be

monitored by Thin Layer Chromatography (TLC).

After the reaction is complete (typically several hours), allow the mixture to cool to room

temperature.

Remove the excess ethanol using a rotary evaporator.

Dissolve the residue in diethyl ether or ethyl acetate and transfer it to a separatory funnel.

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to

neutralize the acid catalyst and any unreacted carboxylic acid - caution, CO₂ evolution!), and

finally with brine.

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

Filter off the drying agent and concentrate the organic solution under reduced pressure to

yield the crude Ethyl 3-bromo-2-methylbenzoate.

The crude product can be further purified by column chromatography on silica gel or by

vacuum distillation.

Spectroscopic Data (Predicted)
Direct spectroscopic data for Ethyl 3-bromo-2-methylbenzoate is not available in the

searched literature. The following data is predicted based on the analysis of analogous

compounds such as ethyl 3-bromobenzoate and methyl 3-bromo-2-methylbenzoate.

¹H NMR Spectroscopy (Predicted)
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~7.8-8.0 d 1H
Aromatic H (ortho to

Br)

~7.2-7.4 t 1H
Aromatic H (para to

Br)

~7.5-7.7 d 1H
Aromatic H (ortho to

CO₂Et)

~4.3-4.4 q 2H -OCH₂CH₃

~2.4-2.5 s 3H Ar-CH₃

~1.3-1.4 t 3H -OCH₂CH₃

¹³C NMR Spectroscopy (Predicted)
Chemical Shift (δ, ppm) Assignment

~165-167 C=O (Ester)

~138-140 Aromatic C-CH₃

~133-135 Aromatic C-H

~131-133 Aromatic C-CO₂Et

~128-130 Aromatic C-H

~122-124 Aromatic C-Br

~120-122 Aromatic C-H

~61-62 -OCH₂CH₃

~20-22 Ar-CH₃

~14-15 -OCH₂CH₃

IR Spectroscopy (Predicted)
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Wavenumber (cm⁻¹) Intensity Assignment

~3050-3100 Medium C-H stretch (aromatic)

~2980-2900 Medium C-H stretch (aliphatic)

~1720-1730 Strong C=O stretch (ester)

~1550-1600 Medium C=C stretch (aromatic ring)

~1250-1300 Strong C-O stretch (ester)

~1000-1100 Medium C-O stretch (ester)

~700-800 Strong C-Br stretch

Mass Spectrometry (Predicted)
The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) and

a characteristic M+2 peak of similar intensity due to the presence of the bromine isotopes (⁷⁹Br

and ⁸¹Br).

m/z Interpretation

242/244 [M]⁺, Molecular ion

213/215 [M - C₂H₅]⁺, Loss of ethyl group

197/199 [M - OC₂H₅]⁺, Loss of ethoxy group

164 [M - Br]⁺, Loss of bromine

136
[M - Br - CO]⁺, Loss of bromine and carbon

monoxide

Conclusion
This technical guide provides a foundational understanding of Ethyl 3-bromo-2-
methylbenzoate, a compound for which direct experimental data is scarce. By leveraging

information from analogous structures, this document offers predicted physicochemical and

spectroscopic properties, along with a detailed protocol for its synthesis. The provided
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information is intended to facilitate further research and application of this compound in various

fields, particularly in the development of novel pharmaceuticals and fine chemicals.

Researchers are encouraged to use this guide as a starting point and to perform experimental

validation of the predicted data.

To cite this document: BenchChem. [Molecular structure of Ethyl 3-bromo-2-
methylbenzoate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b171663#molecular-structure-of-ethyl-3-bromo-2-
methylbenzoate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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